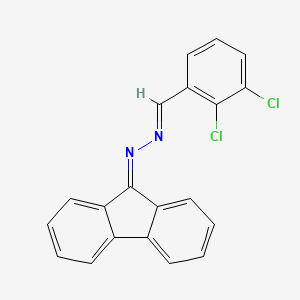

2,3-dichlorobenzaldehyde 9H-fluoren-9-ylidenehydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

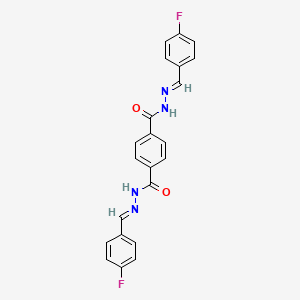

The compound "2,3-dichlorobenzaldehyde 9H-fluoren-9-ylidenehydrazone" belongs to a class of chemicals that have been studied for their unique electronic and structural properties. While direct studies on this specific compound are limited, related research on fluorene derivatives provides insight into their synthesis, structure, and potential applications.

Synthesis Analysis

The synthesis of fluorene derivatives typically involves Horner-Wadsworth-Emmons reactions, Wittig reactions, or Pd(0)-catalyzed cross-coupling reactions. For example, derivatives of 9-(1,3-dithiol-2-ylidene)fluorene have been synthesized using Horner-Wadsworth-Emmons reactions, demonstrating the versatility of fluorene compounds in chemical synthesis (Amriou et al., 2006). Additionally, Pd(0)-catalyzed cross-coupling of 1,1-diboronates with 2,2'-dibromobiphenyls provides an efficient method for 9H-fluorene synthesis (Xu et al., 2015).

Molecular Structure Analysis

The molecular structure of fluorene derivatives can be complex, with variations in dihedral angles and planarity affecting their electronic properties. X-ray crystallography is often used to elucidate these structures, as seen in studies of compounds like 3,9′-Bi(9H-fluorene) (Liu & Yu, 2012). The structure significantly influences the compound's electronic characteristics and potential applications in materials science.

Chemical Reactions and Properties

Fluorene derivatives undergo various chemical reactions, including transmetallation, electrophilic substitution, and photoisomerization, which can alter their physical and chemical properties. For example, (9H-fluoren-9-ylidene)fluoromethyllithium, a stabilized fluoroalkenyl carbanion, demonstrates the reactivity of fluorene derivatives towards electrophiles and their stability under certain conditions (Kvíčala & Pelter, 2001).

Physical Properties Analysis

The physical properties of fluorene derivatives, such as melting points, boiling points, and solubility, are influenced by their molecular structure. For instance, the planarity and crystalline modifications of certain fluorene derivatives affect their melting points and solubility in organic solvents. These properties are crucial for their application in organic electronics and photonics.

Chemical Properties Analysis

The chemical properties of fluorene derivatives, including acidity, basicity, and reactivity towards various reagents, depend on their functional groups and molecular structure. Studies have shown that the electronic structure of oxidized fluorene derivatives, for example, affects their oxidation potentials and aromaticity, influencing their chemical behavior (Amriou et al., 2006).

Scientific Research Applications

Synthesis and Antimicrobial Applications

The compound 2,3-dichlorobenzaldehyde 9H-fluoren-9-ylidenehydrazone, through its derivatives, plays a significant role in antimicrobial and antitumor agent synthesis. For instance, azines derived from 9-fluorenone hydrazone exhibit antimicrobial activities against certain bacteria, with some showing low cell toxicity and moderate antibacterial effects. These findings highlight the compound's potential in developing novel antimicrobial agents with specific antibacterial properties and low toxicity (Lasri, Aly, Eltayeb, & Babgi, 2018).

Chemical Synthesis Techniques

Research into the chemical synthesis of related compounds has explored the efficient production of 9-o-Chlorobenzylidenefluorene through condensation reactions. This process underscores the utility of 2,3-dichlorobenzaldehyde 9H-fluoren-9-ylidenehydrazone in facilitating the synthesis of complex organic compounds, offering insights into the manipulation of molecular structures for desired outcomes (Hammer, Stauner, & Chardonnens, 1966).

Photochemical and Photophysical Properties

Another area of application is in the study of photochemical and photophysical properties. Compounds related to 2,3-dichlorobenzaldehyde 9H-fluoren-9-ylidenehydrazone are utilized in the development of materials science, particularly in creating environmentally sensitive fluorophores. These materials show promise for applications in various domains, including optical sensors and organic electronics, due to their strong blue-green fluorescence emission and high quantum yields (Hussein, El Guesmi, & Ahmed, 2019).

Safety and Hazards

properties

IUPAC Name |

(E)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]fluoren-9-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Cl2N2/c21-18-11-5-6-13(19(18)22)12-23-24-20-16-9-3-1-7-14(16)15-8-2-4-10-17(15)20/h1-12H/b23-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKOUCGROVKLYDU-FSJBWODESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN=CC4=C(C(=CC=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=N/N=C/C4=C(C(=CC=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]fluoren-9-imine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(5-bromo-2-furyl)methylene]-2-phenylacetohydrazide](/img/structure/B5569844.png)

![1-[(1,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5569856.png)

![N-[(3S*,4R*)-1-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5569866.png)

![2-{1-[4-(2-pyridinylmethoxy)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5569876.png)

![8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569883.png)

![(4aR*,7aS*)-1-acetyl-4-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5569902.png)

![2-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5569905.png)

![5-bromo-N-[3-(methylthio)phenyl]nicotinamide](/img/structure/B5569915.png)

![1-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5569916.png)

![methyl 4-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5569924.png)